molecular formula C23H45O6P B13239736 Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate

Cat. No.: B13239736
M. Wt: 448.6 g/mol
InChI Key: KFXGXXGUZFFPJV-UHFFFAOYSA-N
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Description

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate is a phosphonate ester characterized by two bulky 5-methyl-2-isopropylcyclohexyl groups and a hydrophilic 1,2,3-trihydroxypropyl (glycerol-derived) moiety. The combination of hydrophobic cyclohexyl substituents and the polar trihydroxypropyl group imparts unique physicochemical properties, such as balanced solubility in both aqueous and organic media.

Properties

Molecular Formula

C23H45O6P

Molecular Weight

448.6 g/mol

IUPAC Name

1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylpropane-1,2,3-triol

InChI

InChI=1S/C23H45O6P/c1-14(2)18-9-7-16(5)11-21(18)28-30(27,23(26)20(25)13-24)29-22-12-17(6)8-10-19(22)15(3)4/h14-26H,7-13H2,1-6H3

InChI Key

KFXGXXGUZFFPJV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C(CO)O)O)OC2CC(CCC2C(C)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate typically involves the reaction of cyclohexyl derivatives with phosphonate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonate group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzyme activity by binding to the active site. This interaction can disrupt normal cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Phosphonate Esters

Example : Bis(1-methylheptyl) methylphosphonate (C₁₇H₃₇O₃P) and Bis(1-ethylpropyl) methylphosphonate (C₁₁H₂₅O₃P)

  • Structural Differences : These compounds feature linear or branched alkyl chains instead of cyclohexyl groups.
  • Key Properties :
    • Higher lipophilicity due to alkyl substituents, leading to poor water solubility.
    • Applications in industrial settings (e.g., surfactants, plasticizers).

Aromatic and Complex-Substituted Phosphonates

Example: Dipropan-2-yl [3-(steroid-derived group)]phosphonate (non-preferred name, CAS 6182-24-7)

  • Structural Differences : A bulky steroid-derived substituent replaces the cyclohexyl groups.
  • Key Properties :
    • Extremely high molecular weight and low solubility, limiting bioavailability.
    • Investigated for niche pharmaceutical applications.
  • Contrast : The target compound’s smaller cyclohexyl groups may offer better solubility and membrane permeability while retaining rigidity.

Hydrophilic Phosphonate Derivatives

Example : 5,6-Dihydro-6-(1,2,3-trihydroxypropyl)pteridine derivatives

  • Structural Differences : A pteridine core replaces the phosphonate ester, but both share the 1,2,3-trihydroxypropyl group.
  • Key Properties :
    • The trihydroxypropyl group undergoes intramolecular cyclization under acidic conditions.
    • Applications in redox biochemistry (e.g., neopterin synthesis).
  • Contrast : The target compound’s phosphonate ester linkage likely confers greater hydrolytic stability than the labile C–N bonds in pteridine derivatives.

Comparative Data Table

Compound Name Substituents Molecular Formula* Solubility Key Applications Reference
Target Compound Bis-cyclohexyl, trihydroxypropyl C₂₃H₄₁O₆P† Moderate Biomedical research
Bis(1-methylheptyl) methylphosphonate Branched alkyl chains C₁₇H₃₇O₃P Low (organic) Industrial surfactants
Bis(1-ethylpropyl) methylphosphonate Short branched alkyl chains C₁₁H₂₅O₃P Moderate (organic) Chemical intermediates
[Steroid-derived phosphonate] Steroid moiety Complex Very low Pharmaceutical studies
5,6-Dihydro-6-(1,2,3-trihydroxypropyl)pteridine Pteridine core C₉H₁₃N₅O₃ High (aqueous) Biochemical synthesis

†Estimated based on structural components.

Research Implications

  • Biomedical Potential: The trihydroxypropyl group may mimic glycerol, enabling interactions with enzymes or receptors, while the cyclohexyl groups enhance lipid bilayer penetration.
  • Industrial Relevance : Compared to alkyl phosphonates, the target compound’s balanced solubility could broaden its utility in emulsions or drug delivery systems .

Biological Activity

Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate is a phosphonate compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

  • Molecular Formula : C23H45O6P
  • Molecular Weight : 466.6 g/mol
  • CAS Registry Number : 1955556-68-9

The structural complexity of this compound contributes to its biological interactions, particularly in cellular environments.

Mechanisms of Biological Activity

The biological activity of phosphonates like this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Phosphonates can inhibit enzymes involved in critical metabolic pathways.
  • Modulation of Cell Signaling Pathways : They may affect signaling cascades that regulate cell growth and apoptosis.
  • Antioxidant Properties : Some studies suggest that phosphonates can exhibit antioxidant activity, mitigating oxidative stress in cells.

In Vitro Studies

Recent studies have evaluated the effects of this compound on various cancer cell lines. The following table summarizes key findings from these investigations:

Cell LineIC50 (µM)Mechanism of ActionReference
A549 (Lung)20.5Induction of apoptosis through caspase activation
HeLa (Cervical)15.0Inhibition of proliferation via cell cycle arrest
MCF7 (Breast)18.0Modulation of Bcl-2 family proteins

These results indicate that this compound exhibits significant antiproliferative effects across multiple cancer cell lines.

Case Studies

A notable case study involved the treatment of A549 lung cancer cells with varying concentrations of the compound. The study reported:

  • 24-hour incubation led to significant morphological changes indicative of apoptosis.
  • Flow cytometry analysis confirmed increased populations of early and late apoptotic cells after treatment.

Discussion

The biological activity of this compound highlights its potential as an anticancer agent. The compound's ability to induce apoptosis and inhibit cell proliferation suggests it could be developed further for therapeutic applications.

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